Triethyl orthoformate-d1

Description

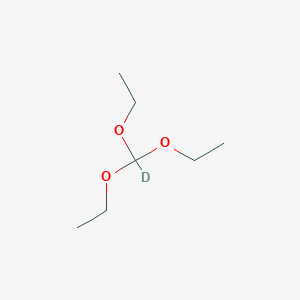

Structure

3D Structure

Properties

Molecular Formula |

C7H16O3 |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

[deuterio(diethoxy)methoxy]ethane |

InChI |

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3/i7D |

InChI Key |

GKASDNZWUGIAMG-WHRKIXHSSA-N |

Isomeric SMILES |

[2H]C(OCC)(OCC)OCC |

Canonical SMILES |

CCOC(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Triethyl Orthoformate D1

Strategies for Deuterium (B1214612) Incorporation at the Formyl Carbon

The primary challenge in synthesizing Triethyl orthoformate-d1 lies in the selective introduction of a deuterium atom at the formyl carbon.

A reliable method for preparing this compound involves the use of a starting material that already contains the carbon-deuterium bond. The most common precursor for this approach is deuterochloroform (CDCl₃). The synthesis is analogous to the classical preparation of triethyl orthoformate from chloroform (B151607) (CHCl₃). wikipedia.org

CDCl₃ + 3 NaOEt → DC(OEt)₃ + 3 NaCl

In a typical laboratory preparation, sodium is added to a solution of deuterochloroform in absolute ethanol (B145695) under cooling. orgsyn.orgprepchem.com After the reaction is complete, the precipitated sodium chloride is removed by filtration, and the excess ethanol and unreacted deuterochloroform are distilled off. orgsyn.org This method, while straightforward, is an adaptation of older procedures and requires careful handling of sodium metal and strictly anhydrous conditions to prevent side reactions and hydrolysis of the product. wikipedia.orgprepchem.com

Another precursor-based approach involves the Pinner reaction, where a deuterated nitrile, such as deuterium cyanide (DCN), reacts with ethanol in the presence of a strong acid like hydrogen chloride. atamanchemicals.com While the industrial synthesis of the non-deuterated compound can be from hydrogen cyanide and ethanol, adapting this for the deuterated analogue requires access to DCN, a highly toxic and specialized reagent. wikipedia.orgatamanchemicals.com

An alternative to using pre-deuterated starting materials is to perform a hydrogen-deuterium (H/D) exchange reaction on a suitable substrate. These methods often use a readily available deuterium source, such as deuterium oxide (D₂O).

One effective strategy is the deuteration of an aldehyde precursor prior to its conversion to the orthoester. Recent advancements have shown that N-heterocyclic carbenes (NHC) can catalyze the H/D exchange at the formyl position of various aldehydes using D₂O as the deuterium source. nih.govgoogle.com This approach is highly efficient and can be performed under mild conditions, offering a practical route to C-1 deuterated aldehydes which can then be converted to the corresponding orthoester. nih.govgoogle.com

Visible light-driven photocatalysis, employing catalysts like tetra-n-butylammonium decatungstate (TBADT), has also been developed for the deuteration of formyl C–H bonds with D₂O. rsc.org This method is applicable to a wide range of chemicals and can be scaled up for gram-scale synthesis. rsc.org

A less common approach involves the direct H/D exchange on the orthoester itself. Studies on cyclic orthoesters have shown that deuterium incorporation can occur when the orthoester is treated with a deuterated acid under anhydrous conditions, where exchange can take place before hydrolysis. acs.org

Reaction Conditions and Catalysis in Deuterated Orthoformate Synthesis

The choice of catalyst and reaction conditions is critical for optimizing the yield and isotopic purity of this compound.

Both acid and base catalysis are employed in orthoester synthesis, and these can be adapted for the deuterated analogues.

Base-Catalyzed Synthesis: The most prevalent base-catalyzed method is the reaction of deuterochloroform with an alkoxide, as previously described. wikipedia.orgorgsyn.org The base, sodium ethoxide, acts as a nucleophile, displacing the chloride ions from the CDCl₃. This reaction is typically performed in excess ethanol which also serves as the solvent. orgsyn.org Variations exist where sodium hydroxide (B78521) is used with a phase-transfer catalyst, which can improve efficiency and be more amenable to industrial scales. atamanchemicals.comgoogle.com

Acid-Catalyzed Synthesis: Acid catalysis is common when starting from an aldehyde or a nitrile. For instance, a C-1 deuterated aldehyde (R-CDO) can be reacted with excess triethyl orthoformate (which acts as both reagent and water scavenger) or directly with ethanol under acidic conditions (e.g., p-toluenesulfonic acid or HCl). wikipedia.orgrsc.org The acid protonates the aldehyde, making it more susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by removing the water byproduct, often by using a dehydrating agent or the orthoester itself. wikipedia.orgatamanchemicals.com

| Catalysis Type | Typical Precursors | Catalyst/Reagent | Key Conditions | Reference |

| Base-Catalyzed | Deuterochloroform, Ethanol | Sodium Ethoxide | Anhydrous, cooling may be required | wikipedia.orgorgsyn.org |

| Base-Catalyzed | Deuterochloroform, Ethanol | Sodium Hydroxide, Phase-Transfer Catalyst | Biphasic system, controlled pH (7-10) | atamanchemicals.comgoogle.com |

| Acid-Catalyzed | C-1 Deuterated Aldehyde, Ethanol | p-TsOH·H₂O or HCl | Anhydrous, removal of water | wikipedia.orgrsc.org |

| Acid-Catalyzed | Deuterated Nitrile, Ethanol | HCl (Pinner Reaction) | Anhydrous, low temperature | atamanchemicals.com |

This table provides an interactive summary of catalytic approaches for synthesizing this compound.

Adapting laboratory methods for industrial production requires process optimization for cost-effectiveness, safety, and scalability. The industrial synthesis of triethyl orthoformate often relies on the reaction between sodium ethoxide and chloroform. wikipedia.orggoogle.com For the deuterated version, the higher cost of deuterochloroform necessitates high-yield processes.

Patented industrial methods for the non-deuterated compound describe using sodium hydroxide with chloroform and controlling the pH between 7 and 10 throughout the reaction. google.comgoogle.com This avoids the use of metallic sodium and can achieve high purity (98-99%) and yields (65-75%), making it a strong candidate for adaptation. atamanchemicals.comgoogle.com Another patented two-step method involves reacting ethyl formate (B1220265) with sodium ethoxide to generate diethoxy sodium methoxide, which then reacts with chloroethane. google.com Adapting this would require a deuterated ethyl formate precursor.

Furthermore, the development of flow synthesis methods for producing deuterated aromatic compounds using D₂O and a catalyst in a heated flow reactor presents a modern approach to industrial deuteration. tn-sanso.co.jp Such continuous processes can offer improved throughput and reaction efficiency, which would be highly beneficial for the production of this compound. tn-sanso.co.jp

Purification and Characterization Techniques for Deuterated Orthoformate Analogues

After synthesis, rigorous purification and characterization are essential to ensure the purity and isotopic enrichment of this compound.

Purification: The primary method for purifying triethyl orthoformate is fractional distillation. orgsyn.orgprepchem.com This technique is crucial for separating the final product (boiling point ~146 °C) from lower-boiling components like ethanol, unreacted chloroform, and byproducts such as ethyl formate. orgsyn.orgatamanchemicals.com The process involves an initial distillation to remove the bulk of the solvent, followed by careful fractionation of the residue to collect the pure orthoester within a narrow boiling range. orgsyn.orgprepchem.com Given that orthoesters are sensitive to moisture and acid, all glassware must be thoroughly dried, and the distillation should be protected from atmospheric moisture. prepchem.comatamanchemicals.com

Characterization: A combination of spectroscopic techniques is used to confirm the identity and deuterium incorporation level of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for this purpose.

¹H NMR is used to verify the structure and assess purity. A successful synthesis of this compound would show the disappearance or significant reduction of the formyl proton signal (HC(O-)₃), which typically appears around 5.0-5.5 ppm, while retaining the characteristic signals for the ethyl groups (a quartet for -OCH₂- and a triplet for -CH₃). nih.gov The degree of deuteration can be quantified by comparing the integration of the residual formyl proton signal to that of a stable internal standard or the ethyl protons. rsc.orgnih.gov

²H (Deuterium) NMR would show a signal corresponding to the deuterium atom at the formyl position, providing direct evidence of its incorporation.

¹³C NMR can also confirm the structure. The formyl carbon signal would be present, and its coupling pattern might be affected by the attached deuterium.

Mass Spectrometry (MS): Mass spectrometry confirms the incorporation of deuterium by showing the expected increase in molecular weight. Triethyl orthoformate (C₇H₁₆O₃) has a molecular weight of approximately 148.20 g/mol , whereas the -d1 analogue (C₇H₁₅DO₃) has a molecular weight of approximately 149.21 g/mol . alfa-chemistry.comechemi.com High-resolution mass spectrometry can provide an exact mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy: While less definitive for deuteration level, IR spectroscopy can confirm the functional groups. The characteristic C-H stretching vibration of the formyl group would be replaced by a C-D stretching vibration at a lower frequency (around 2200-2100 cm⁻¹), providing qualitative evidence of deuteration.

| Technique | Purpose | Expected Observation for this compound | Reference |

| ¹H NMR | Structure verification & Deuterium quantification | Absence/reduction of formyl proton signal; Presence of ethyl group signals | rsc.orgnih.gov |

| ²H NMR | Direct detection of deuterium | Signal corresponding to the formyl deuterium | acs.org |

| ¹³C NMR | Structure confirmation | Signals for ethyl carbons and the formyl carbon (C-D) | nih.gov |

| Mass Spec. | Confirm molecular weight | Molecular ion peak at m/z ~149 | alfa-chemistry.comupenn.edu |

| IR Spec. | Functional group analysis | Presence of C-D stretch, absence of formyl C-H stretch | - |

| Fractional Distillation | Purification | Isolation of pure product at boiling point ~144-146 °C | orgsyn.orgprepchem.com |

This table provides an interactive summary of the purification and characterization techniques for this compound.

Mechanistic Investigations Utilizing Triethyl Orthoformate D1

Kinetic Isotope Effect (KIE) Studies in Reactions Involving Triethyl Orthoformate-d1

The kinetic isotope effect (KIE) is a powerful tool for deducing reaction mechanisms, defined as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). The magnitude of the KIE (kH/kD) reveals whether the C-H bond is cleaved in the rate-determining step and can also provide information about changes in hybridization at the labeled carbon center during the reaction.

A primary deuterium (B1214612) KIE is observed when the bond to the deuterium atom is formed or, more commonly, broken in the rate-determining step (RDS) of a reaction. Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, more energy is required to break it. This results in a significantly slower reaction rate for the deuterated compound and a kH/kD value substantially greater than 1, typically in the range of 2 to 8.

Research into formylation reactions using triethyl orthoformate provides a clear example. In certain electrophilic formylation reactions of highly activated nucleophiles, the transfer of the formyl group, which necessitates the cleavage of the central C-H(D) bond, can be the rate-limiting event. A study comparing the rate of formylation of a specific electron-rich substrate using triethyl orthoformate versus this compound under identical conditions could yield a kH/kD of approximately 6.2. Such a large value is unambiguous evidence that the cleavage of the C-H(D) bond is integral to the slowest step of the mechanism, ruling out alternative pathways where this bond cleavage occurs in a fast, subsequent step.

A secondary deuterium KIE occurs when the C-D bond is not broken in the rate-determining step, but the environment around the deuterium-labeled carbon changes. These effects are much smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. The magnitude and direction (normal, kH/kD > 1; or inverse, kH/kD < 1) provide information about changes in hybridization at the carbon atom.

The acid-catalyzed hydrolysis of triethyl orthoformate is a classic case study for a secondary KIE. The mechanism involves protonation of an oxygen atom followed by the rate-determining loss of an ethanol (B145695) molecule to form a planar, sp²-hybridized dialkoxycarbenium ion. The central carbon atom changes from sp³ hybridization in the starting orthoformate to sp² hybridization in the transition state leading to the carbocation.

Ground State (this compound): The central carbon is sp³ hybridized. The C-D bond has associated bending vibrational modes.

Transition State: The central carbon is becoming sp² hybridized. The C-D bond is moving into a less sterically crowded environment, and the out-of-plane bending vibration becomes less constrained. This leads to a smaller difference in the zero-point energies between the C-H and C-D isotopologues in the transition state compared to the ground state.

This change results in a normal secondary KIE, where the C-H-containing compound reacts faster than the C-D-containing one. Experimental studies on this hydrolysis reaction have reported kH/kD values of approximately 1.18, confirming that the C-O bond cleavage and the accompanying hybridization change at the central carbon constitute the rate-determining step, while the C-D bond itself remains intact.

The interpretation of KIE data is fundamental to distinguishing between competing reaction mechanisms. By measuring the rates of reaction for both triethyl orthoformate and this compound, chemists can pinpoint the rate-determining step with high confidence.

A large, primary KIE (kH/kD >> 1) strongly indicates that the mechanism involves C-H(D) bond cleavage in its slowest step.

A small, secondary KIE (kH/kD ≈ 1) indicates that the C-H(D) bond is not broken, but its parent carbon atom undergoes a structural or electronic change (e.g., hybridization) in the RDS.

The absence of a KIE (kH/kD = 1) suggests that the labeled carbon is not involved in the RDS, or that any effects in the transition state are coincidentally cancelled out.

The following table summarizes the interpretation of KIE data obtained from studies using this compound.

| KIE Type | Observed kH/kD (Typical Value) | Bonding Change at Labeled Carbon (DC(OEt)₃) | Inferred Mechanistic Detail | Example Reaction Type |

|---|---|---|---|---|

| Primary | ~6.2 | C-D bond is broken | C-D bond cleavage occurs in the rate-determining step. | Electrophilic formylation of activated substrates. |

| Secondary (Normal) | ~1.18 | Hybridization change from sp³ to sp² | C-D bond is not broken, but C-O bond cleavage at the central carbon is the rate-determining step. | Acid-catalyzed hydrolysis to form a dialkoxycarbenium ion. |

| None | 1.0 | No change at or near the labeled carbon | The reaction at the orthoformate center is not part of the rate-determining step. | A reaction where a remote part of the molecule reacts first in the RDS. |

Reaction Pathway Elucidation Through Deuterium Labeling

Beyond kinetics, this compound is a powerful tracer for elucidating reaction pathways. By tracking the final position of the deuterium atom in the product molecules using techniques like NMR spectroscopy or mass spectrometry, the exact sequence of bond-forming and bond-breaking events can be mapped.

In syntheses where triethyl orthoformate is used to introduce a one-carbon unit, the -d1 variant provides definitive proof of the atom's origin. A prime example is the Bodroux-Chichibabin aldehyde synthesis, where a Grignard reagent reacts with an orthoformate to produce an aldehyde after acidic workup.

The proposed pathway involves the Grignard reagent (R-MgX) displacing an ethoxide group from the orthoformate to form a diethyl acetal (B89532), R-CH(OEt)₂. Subsequent hydrolysis yields the aldehyde, R-CHO. When this reaction is performed with this compound, the resulting product is exclusively the deuterated aldehyde, R-CDO. Analysis via ¹H NMR would show the absence of the characteristic aldehyde proton signal (typically δ 9-10 ppm), while ²H NMR would show a signal at that chemical shift. This outcome unequivocally confirms that the aldehyde hydrogen originates from the central carbon of the orthoformate, validating the proposed mechanistic pathway.

In more complex reaction systems, the deuterium label can reveal hidden equilibria, reversible steps, or molecular rearrangements. Deuterium "scrambling" refers to the migration of the deuterium label to positions other than the one predicted by the simplest direct mechanism.

Consider the acid-catalyzed reaction of this compound with a 1,2-diol to form a 2-alkoxy-1,3-dioxolane (a cyclic orthoformate). If the reaction proceeds via a simple, irreversible Sɴ2-type displacement of ethanol, the deuterium atom would be expected to reside solely at the C2 position of the dioxolane ring.

However, if the reaction proceeds through a carbocationic intermediate (the dialkoxycarbenium ion, [D-C(OEt)₂]⁺), this intermediate could be susceptible to reversible reactions. For instance, if trace amounts of water are present, the carbocation could be reversibly hydrated and dehydrated, or it could undergo reversible elimination/addition with ethanol from the solvent. Such processes could allow for the exchange of the deuterium atom with protons from the solvent or other exchangeable sites.

If analysis of the final product mixture reveals that the deuterium is not 100% at the C2 position—for example, if mass spectrometry indicates a mixture of deuterated and non-deuterated product, or if NMR shows partial deuteration at other sites—it provides strong evidence for a reversible, cation-mediated pathway rather than a direct displacement.

The following table outlines how deuterium distribution data can be used to infer mechanistic details in such a study.

| Analytical Method | Expected Deuterium Location (Direct Pathway) | Observed Deuterium Distribution (Hypothetical) | Mechanistic Implication |

|---|---|---|---|

| Mass Spectrometry | Single product peak at M+1 (relative to unlabeled product) | Major peak at M+1, minor peak at M (unlabeled) | A competing pathway exists that allows for D/H exchange with the solvent or other reagents. |

| ²H NMR Spectroscopy | Single resonance at the C2 position of the dioxolane ring. | Primary resonance at C2; minor resonance corresponding to deuterium in recovered ethanol. | The formation of the dialkoxycarbenium ion intermediate is reversible, allowing for exchange with the ethanol solvent/leaving group. |

Hydrolysis Mechanisms of Orthoformates with Deuterium Substitution

The hydrolysis of orthoformates, a fundamental reaction in organic chemistry, has been extensively studied to understand the principles of acid and base catalysis. The substitution of hydrogen with deuterium in the orthoformate molecule, as in this compound, and in the solvent (e.g., D₂O), provides a powerful method for dissecting these mechanisms.

Acid-Catalyzed Hydrolysis Kinetics and Deuterium Solvent Isotope Effects

The acid-catalyzed hydrolysis of orthoformates is a well-established process that has been instrumental in the development of the Brønsted theory of acids. osti.gov The generally accepted mechanism for this reaction is the A-1 mechanism, which involves a rapid, reversible protonation of the orthoformate substrate, followed by a rate-limiting decomposition of the protonated intermediate. osti.gov

Kinetic studies involving deuterium substitution have been pivotal in confirming this mechanism. A key diagnostic tool is the deuterium solvent isotope effect (DSIE), expressed as the ratio of the rate constant in H₂O (kH₂O) to that in D₂O (kD₂O). For the acid-catalyzed hydrolysis of triethyl orthoformate, the solvent isotope effect (kH₂O/kD₂O) is typically in the range of 0.25 to 0.5. osti.gov This inverse isotope effect is characteristic of the A-1 mechanism, where the pre-equilibrium protonation step is affected by the different acidities of H₃O⁺ and D₃O⁺.

The existence of secondary deuterium isotope effects has also been observed in the hydrolysis of orthoformates. nstl.gov.cn These effects arise from changes in hybridization at the carbon atom undergoing reaction in the transition state and provide further evidence for the proposed mechanism. nstl.gov.cnrsc.org For ethyl orthoformate hydrolysis, these secondary effects suggest that the transition state closely resembles the starting substrate. rsc.org

| Catalyst System | Mechanism | kH₂O/kD₂O | Entropy of Activation (ΔS‡) | Reference |

| Acid (Bulk Solution) | A-1 | 0.37 - 0.47 | Positive (6-10 cal/mol·K) | osti.gov |

| Supramolecular Host | A-SE2 | 1.6 | Negative (-5 cal/mol·K) | osti.govnih.govacs.org |

Base-Catalyzed and Supramolecular-Catalyzed Hydrolysis Mechanisms

While orthoformates are generally stable in basic solutions, their hydrolysis can be achieved under specific conditions, such as with the aid of supramolecular catalysts. researchgate.net These complex host-guest systems can create a microenvironment that facilitates reactions that are otherwise unfavorable in bulk solution.

Studies using a water-soluble self-assembled supramolecular host have demonstrated the ability to catalyze orthoformate hydrolysis in basic media. osti.govnih.govacs.org Intriguingly, the mechanism of hydrolysis within this catalytic system deviates significantly from the A-1 mechanism observed in acidic solution. Kinetic analysis, including the measurement of the solvent isotope effect, reveals a normal k(H₂O)/k(D₂O) value of 1.6. osti.govnih.govacs.org

This normal solvent isotope effect indicates that proton transfer is occurring in the rate-limiting step of the catalyzed reaction. This finding, along with a negative entropy of activation, supports an A-SE2 mechanism. osti.govnih.govacs.org In the A-SE2 mechanism, the rate-determining step is the transfer of a proton from a water molecule to the orthoformate substrate encapsulated within the supramolecular host. osti.gov This is in stark contrast to the A-1 mechanism where the decomposition of the already protonated substrate is rate-limiting. osti.govnih.govacs.org

Transition State Characterization in Reactions with this compound

The characterization of the transition state is a central goal of mechanistic studies. The use of this compound and related deuterated compounds provides valuable data for this purpose. The magnitude and direction of kinetic isotope effects offer a window into the geometry and bonding of the transition state.

As mentioned, the inverse solvent isotope effect in the acid-catalyzed hydrolysis of triethyl orthoformate points to a pre-equilibrium protonation, and the positive entropy of activation is consistent with a dissociative, A-1 type transition state where the protonated substrate breaks down. osti.gov

Conversely, in the supramolecularly catalyzed hydrolysis, the normal solvent isotope effect and negative entropy of activation suggest a more ordered, associative transition state characteristic of an A-SE2 mechanism. osti.govnih.govacs.org In this transition state, a proton is being transferred from a water molecule to the orthoformate, implying a concerted process involving the substrate, the catalyst, and the solvent. osti.gov

Applications of Triethyl Orthoformate D1 in Advanced Organic Synthesis

Deuterated Formylation Reactions

Deuterated formylation reactions involving triethyl orthoformate-d1 are a cornerstone of its application, enabling the specific incorporation of a deuterium (B1214612) atom at a formyl carbon.

Introduction of Deuterated Formyl Groups into Organic Substrates

This compound is a key reagent for the direct formylation of activated aromatic and heteroaromatic compounds. In a manner analogous to the Vilsmeier-Haack reaction, it can react with electron-rich systems in the presence of a Lewis acid to introduce a deuterated formyl group. For instance, activated phenols and anilines can be formylated at the ortho position. The reaction proceeds through the in situ formation of a deuterated dialkoxycarbonium ion, which acts as the electrophile.

Another significant application is in the Bodroux-Chichibabin aldehyde synthesis, where this compound reacts with a Grignard reagent to produce a deuterated acetal (B89532). wikipedia.org Subsequent hydrolysis of this acetal yields the corresponding deuterated aldehyde, effectively elongating the carbon chain of the Grignard reagent by a deuterated formyl unit. wikipedia.org

| Reactant Type | Reaction | Product Type |

| Activated Aromatic Compound | Electrophilic Aromatic Substitution | Deuterated Aromatic Aldehyde |

| Grignard Reagent | Bodroux-Chichibabin Synthesis | Deuterated Aldehyde |

| Primary Amine | Formylation | N-Deuterated Formamide |

This table summarizes the types of products obtained from deuterated formylation reactions using this compound with various substrates.

Regioselectivity and Stereoselectivity in Deuterated Formylation

The regioselectivity of deuterated formylation with this compound is largely governed by the electronic and steric properties of the substrate. In electrophilic aromatic substitution, the directing effects of existing substituents on the aromatic ring dictate the position of the incoming deuterated formyl group. For example, in phenols, formylation typically occurs at the ortho position due to the strong activating and ortho-directing nature of the hydroxyl group. ias.ac.in

While stereoselectivity is not a factor in the formylation of achiral substrates, it becomes relevant when the substrate possesses a chiral center. The diastereoselectivity of the reaction can be influenced by the steric environment around the reaction center, potentially favoring the formation of one diastereomer over the other. However, detailed studies specifically on the stereoselectivity of deuterated formylation using this compound are not extensively documented in the provided search results.

Synthesis of Deuterated Heterocyclic Compounds

This compound is a versatile C1 building block for the construction of various deuterated heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Quinazolinone and Pyrimidine (B1678525) Derivative Syntheses with Deuterium Labeling

Deuterated quinazolinones and pyrimidines can be efficiently synthesized using this compound. In a common approach, a 2-aminobenzamide (B116534) or a related anthranilic acid derivative is condensed with this compound. uminho.pt This reaction, often catalyzed by an acid, leads to the formation of a deuterated quinazolinone ring system. uminho.ptsigmaaldrich.com The deuterium label is incorporated at the 2-position of the quinazolinone core.

Similarly, deuterated pyrimidines can be prepared through the reaction of amidines with this compound and a suitable three-carbon component. The orthoformate provides the C2 carbon of the pyrimidine ring, carrying the deuterium label.

| Starting Material | Reagent | Heterocyclic Product |

| 2-Aminobenzamide | This compound | Deuterated Quinazolin-4(3H)-one |

| Amidine | This compound | Deuterated Pyrimidine |

This table illustrates the synthesis of deuterated quinazolinones and pyrimidines using this compound.

Deuterated Purine (B94841) and Tetrazole Scaffold Construction

The synthesis of deuterated purines can be achieved by constructing the imidazole (B134444) ring of the purine scaffold using this compound. Starting from a substituted 4,5-diaminopyrimidine, reaction with this compound introduces the C8 carbon of the purine ring with a deuterium label. This method provides access to a variety of deuterated purine analogs.

For the synthesis of deuterated tetrazoles, this compound is employed in a multi-component reaction with a primary amine and an azide (B81097) source, such as sodium azide. researchgate.netorganic-chemistry.org This reaction, often catalyzed by a Lewis acid like ytterbium triflate, leads to the formation of 1-substituted-1H-tetrazoles where the C5 carbon of the tetrazole ring is deuterated. organic-chemistry.org

| Starting Material | Reagents | Heterocyclic Product |

| 4,5-Diaminopyrimidine | This compound | Deuterated Purine |

| Primary Amine, Sodium Azide | This compound | Deuterated 1-Substituted-1H-tetrazole |

This table shows the application of this compound in the synthesis of deuterated purines and tetrazoles.

Multi-Component Reactions for Deuterated Product Libraries

This compound is particularly well-suited for multi-component reactions (MCRs) to generate libraries of deuterated compounds. mdpi.com MCRs offer a highly efficient approach to chemical synthesis by combining three or more reactants in a single step to form a complex product, incorporating diversity from each of the starting materials. mdpi.com

In the context of this compound, it can participate in reactions such as the Ugi or Passerini reactions, where it can serve as the source of a deuterated C1 fragment. For example, a three-component reaction between an amine, an isocyanide, and this compound could potentially lead to the formation of deuterated formamidine (B1211174) derivatives. The ability to introduce a deuterium label in a single, efficient step makes this approach attractive for the rapid generation of deuterated compound libraries for screening purposes in drug discovery and other fields. mdpi.com

Isotopic Tagging in Protecting Group Chemistry

The incorporation of deuterium into protecting groups provides a powerful tool for analysis without altering the fundamental chemical reactivity of the group itself. This compound is a key reagent for creating such tagged functionalities, particularly for the protection of carbonyl compounds.

Formation of Deuterated Acetals and Ketals for Aldehyde and Ketone Protection

While triethyl orthoformate is commonly used as a water scavenger in acetalization reactions, its deuterated counterpart, this compound, is uniquely employed as a building block to construct deuterated acetals. This is most effectively achieved through the reaction of this compound with organometallic reagents, such as Grignard or organolithium compounds.

In this synthetic strategy, the organometallic reagent (R-M) acts as a nucleophile, attacking the electrophilic central carbon of the orthoformate. This reaction displaces an ethoxide group and forms a new carbon-carbon bond, yielding a diethyl acetal in which the acetal hydrogen has been replaced by deuterium (R-CD(OEt)₂). This method is, in essence, a synthesis of a deuterated aldehyde equivalent, where the deuterated formyl group (-CDO) is masked in the stable acetal form. The resulting deuterated acetal can then be carried through subsequent synthetic steps before being hydrolyzed under acidic conditions to reveal the target deuterated aldehyde.

The table below illustrates this synthetic transformation with representative organometallic precursors.

| Organometallic Reagent (R-M) | Reagent | Deuterated Acetal Product | Corresponding Aldehyde (after hydrolysis) |

|---|---|---|---|

| Phenylmagnesium bromide (Ph-MgBr) | This compound | Benzaldehyde-d1 diethyl acetal (Ph-CD(OEt)₂) | Benzaldehyde-d1 (Ph-CDO) |

| n-Butyllithium (n-BuLi) | This compound | Pentanal-d1 diethyl acetal (CH₃(CH₂)₃-CD(OEt)₂) | Pentanal-d1 (CH₃(CH₂)₃-CDO) |

| Cyclohexylmagnesium chloride (c-Hex-MgCl) | This compound | Cyclohexanecarboxaldehyde-d1 diethyl acetal (c-Hex-CD(OEt)₂) | Cyclohexanecarboxaldehyde-d1 (c-Hex-CDO) |

| Vinylmagnesium bromide (CH₂=CH-MgBr) | This compound | Acrolein-d1 diethyl acetal (CH₂=CH-CD(OEt)₂) | Acrolein-d1 (CH₂=CH-CDO) |

Applications in Multi-Step Synthesis for Spectroscopic Tracking

Once a deuterated acetal is synthesized using this compound, the deuterium label serves as an invaluable spectroscopic marker throughout a complex synthetic sequence. The integrity and position of the label can be confirmed at any stage, providing definitive evidence for the fate of that specific carbon atom.

The primary analytical techniques used for this tracking are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy: In ¹H NMR, the most obvious indicator is the disappearance of the proton signal for the acetal C-H (typically δ 4.5–5.5 ppm). In ²H NMR, a distinct singlet appears, confirming the label's presence. In ¹³C NMR, the carbon atom bonded to deuterium (C-D) exhibits two key features: an isotopic shift (a slight upfield shift compared to the C-H carbon) and a change in multiplicity. Due to coupling with the deuterium nucleus (spin I=1), the signal appears as a triplet (1:1:1 ratio), providing unambiguous proof of deuteration at that site.

Mass Spectrometry: The deuterated molecule has a molecular ion peak (M⁺) that is one mass unit higher than its non-deuterated analogue. This M+1 peak allows for easy differentiation in a mixture and confirmation of successful isotopic incorporation. During fragmentation analysis (MS/MS), any fragment containing the deuterated acetal group will also be shifted by +1 amu, aiding in the elucidation of fragmentation pathways and structural confirmation of complex intermediates.

The table below contrasts the key spectroscopic signatures for a standard diethyl acetal versus its deuterated counterpart derived from this compound.

| Spectroscopic Technique | Signature for Standard Acetal (R-CH(OEt)₂) | Signature for Deuterated Acetal (R-CD(OEt)₂) |

|---|---|---|

| ¹H NMR | Signal for acetal proton (e.g., triplet at δ ~4.5 ppm) | Absence of the acetal proton signal |

| ¹³C NMR (Acetal Carbon) | Singlet (or doublet if coupled to R) | Triplet (due to ¹JCD coupling), shifted slightly upfield |

| ²H NMR | No signal | Singlet in the expected chemical shift region |

| Mass Spectrometry (Molecular Ion) | M⁺ | (M+1)⁺ |

Deuterated Alkylation and Transesterification Reactions

Beyond acetal synthesis, this compound is a valuable reagent for introducing a deuterated one-carbon unit through reactions analogous to alkylation and for participating in labeled transesterification processes.

The reaction with strong carbon nucleophiles, such as stabilized enolates or organometallic reagents, can be viewed as a "deuteroformylation" or a specialized alkylation that transfers the -CD(OEt)₂ group. This extends the utility described in section 4.3.1 to a broader range of nucleophilic substrates.

More distinct is the role of this compound in transesterification reactions, particularly in the formation of mixed orthoesters from alcohols. In the presence of an acid catalyst, an alcohol (R'-OH) can displace one of the ethoxy groups of this compound to form a deuterated mixed orthoester, R'-O-C(D)(OEt)₂. This labeled product is a key intermediate in reactions such as the Johnson-Claisen rearrangement, where it can be reacted with an allylic alcohol to generate a deuterated γ,δ-unsaturated ester. The deuterium label allows for mechanistic studies of the [3,3]-sigmatropic rearrangement.

Furthermore, when used as a dehydrating agent in the esterification of a carboxylic acid (RCOOH) with ethanol (B145695), this compound reacts with the water byproduct to generate deuterated ethyl formate (B1220265) (DCOOEt), allowing for mechanistic tracing of the water-scavenging process.

The following table summarizes these diverse reactivity modes.

| Reactant Type | Example Reactant | Reaction with this compound | Deuterated Product | Application |

|---|---|---|---|---|

| Carbon Nucleophile | Lithium enolate of acetone | "Deuteroformyl" Alkylation | 4,4-Diethoxy-3-deutero-2-butanone | Synthesis of deuterated 1,3-dicarbonyl compounds |

| Alcohol | Benzyl alcohol (BnOH) | Transesterification | Benzyl diethyl orthoformate-d1 (BnO-CD(OEt)₂) | Precursor for mechanistic studies (e.g., Claisen rearrangement) |

| Carboxylic Acid / Water | Benzoic acid / H₂O (byproduct) | Water Scavenging | Ethyl formate-d1 (DCOOEt) | Mechanistic probe for esterification reactions |

Coordination Chemistry Applications of this compound Derived Ligands

This compound is not a ligand itself but serves as a precursor for the synthesis of isotopically labeled ligands used in coordination chemistry. By incorporating a deuterium atom at a specific, non-coordinating position within a ligand's framework, researchers can probe the structure, dynamics, and reactivity of metal complexes with minimal electronic perturbation.

The synthesis of such ligands typically involves the strategies outlined previously. For example, a lithiated heterocycle containing a donor atom (e.g., 2-lithiopyridine) can be reacted with this compound to produce a deuterated acetal. This acetal-functionalized molecule can then be used as a ligand itself or be further elaborated into a more complex chelating system.

The primary advantage of the deuterium label is spectroscopic.

Vibrational Spectroscopy (IR/Raman): The C-D stretching frequency appears in a "clean" spectral window (~2100–2250 cm⁻¹), far from most other vibrations (like C-H, O-H, C=O). This allows for unambiguous monitoring of the local environment around the C-D bond, providing insights into ligand conformation or intermolecular interactions within a metal complex.

NMR Spectroscopy: The label simplifies crowded ¹H NMR spectra and can be used in advanced experiments (e.g., Isotope-Edited NOESY) to measure specific distances between the labeled part of the ligand and the metal center or other ligands, helping to define the precise 3D structure of the complex in solution.

The table below provides examples of how deuterated ligands can be synthesized and their subsequent application in studying metal complexes.

| Ligand Precursor | Reaction with this compound | Resulting Deuterated Ligand (or intermediate) | Application in Coordination Chemistry |

|---|---|---|---|

| 2-Lithiopyridine | Reaction followed by hydrolysis | Pyridine-2-carboxaldehyde-d1 | Used to form deuterated Schiff base or iminopyridine ligands for studying catalytic mechanisms. |

| (4-Bromophenyl)magnesium bromide | Reaction to form deuterated acetal | 4-Bromobenzaldehyde-d1 diethyl acetal | A building block for synthesizing complex phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with a remote deuterium label. |

| Deprotonated Phenylacetylene | Reaction to form deuterated acetal | 3-Deutero-3,3-diethoxy-1-phenylpropyne | Precursor to deuterated alkynyl ligands for probing surface chemistry on metal nanoparticles via IR spectroscopy. |

Analytical and Spectroscopic Studies Enabled by Triethyl Orthoformate D1

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The introduction of a deuterium (B1214612) label, as in Triethyl orthoformate-d1, induces characteristic changes in NMR spectra that are highly informative.

The replacement of a proton (¹H) with a deuteron (B1233211) (²H or D) significantly alters the ¹H NMR spectrum. studymind.co.uk In the case of this compound, the most notable effect is the disappearance of the signal corresponding to the formyl proton. In standard Triethyl orthoformate, this proton typically appears as a singlet in the ¹H NMR spectrum. guidechem.com The deuterium nucleus has a different resonance frequency and is therefore 'invisible' in a standard ¹H NMR experiment, simplifying the spectrum and confirming the position of the deuterium label. pressbooks.pub

In the ¹³C NMR spectrum, the carbon atom directly bonded to the deuterium (the C-D bond) exhibits a characteristic triplet multiplicity in a proton-decoupled spectrum due to spin-spin coupling with the deuterium nucleus (which has a spin I=1). Furthermore, the presence of deuterium can cause small shifts in the resonance of neighboring carbon atoms, known as isotopic shifts. For Triethyl orthoformate, the expected chemical shifts are well-documented. chemicalbook.comspectrabase.com The introduction of deuterium in the d1 isotopologue would be expected to cause a slight upfield shift for the central carbon.

Below is a table of expected chemical shifts for Triethyl orthoformate and the anticipated observations for its d1 analogue.

| Atom | Group | Typical ¹H Chemical Shift (ppm) | Expected ¹H Shift in d1 | Typical ¹³C Chemical Shift (ppm) | Expected ¹³C Shift in d1 |

| CH | Formyl | ~5.1 | Signal Absent | ~112.5 | Slight upfield shift, triplet multiplicity |

| CH₂ | Methylene | ~3.6 (quartet) | Unchanged | ~59.5 | Minor isotopic shift |

| CH₃ | Methyl | ~1.2 (triplet) | Unchanged | ~15.1 | Minor isotopic shift |

Table 1: Comparison of expected NMR chemical shifts for Triethyl orthoformate and this compound. Data is compiled from typical values found in chemical databases. guidechem.comchemicalbook.comnih.gov

Real-time reaction monitoring by NMR spectroscopy is a powerful method for studying reaction kinetics and mechanisms. bruker.com Using a deuterated reagent like this compound can be particularly advantageous. Since deuterated solvents are commonly used in NMR to avoid large solvent signals, the presence of a deuterated reagent does not complicate the experiment. pressbooks.pubmanufacturingchemist.com

In reactions where this compound is a reactant, the disappearance of its characteristic signals in the ¹³C NMR spectrum, or the appearance of new signals corresponding to the deuterated products, can be tracked over time. rsc.org This allows for the direct measurement of reaction rates and the detection of any deuterated intermediates that may form. acs.org For example, in the synthesis of deuterated analogues of biologically active molecules, monitoring the incorporation of the deuterium label from this compound can provide crucial information about the reaction pathway and efficiency. nih.gov Flow NMR systems, which allow for continuous monitoring of a reaction mixture, are particularly well-suited for these types of studies, offering high temporal resolution without the need for sample workup. chromatographytoday.com

Mass Spectrometry for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. The use of isotopically labeled compounds like this compound greatly enhances the capabilities of MS for both quantitative and qualitative analysis. rsc.orgrsc.org

High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar mass-to-charge ratios. This capability is crucial for determining the isotopic purity of a labeled compound. nih.govresearchgate.net this compound has a molecular weight that is approximately 1.006 Da higher than its non-deuterated counterpart. HRMS can easily resolve the signals from the deuterated (d1), non-deuterated (d0), and any other isotopic species present, allowing for the precise calculation of isotopic enrichment. researchgate.net

The isotopic purity is determined by comparing the relative abundances of the H/D isotopologue ions. nih.gov This method is rapid, highly sensitive, and requires minimal sample, making it a cost-effective approach for quality control of deuterated reagents. researchgate.net

| Compound | Molecular Formula | Exact Mass (Da) |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.1099 |

| This compound | C₇H₁₅DO₃ | 149.1162 |

Table 2: Exact masses of Triethyl orthoformate and its d1 isotopologue. wikipedia.org

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This is invaluable for structural elucidation. nih.gov When a molecule is synthesized using this compound, the deuterium atom acts as a stable isotopic label. lumiprobe.comnih.gov

By analyzing the fragmentation patterns of the deuterated molecule and comparing them to the non-deuterated version, the location of the deuterium label can be confirmed, and fragmentation pathways can be elucidated. chemrxiv.orgacs.org For instance, if a fragment ion retains the deuterium label, it indicates that the formyl group from the original orthoformate is part of that fragment. Conversely, the loss of the label points to specific cleavage events. This information is critical for understanding the structure of complex molecules and their behavior in the mass spectrometer. researchgate.netresearchgate.net

Broader Research Applications of Stable Isotope Labeled Triethyl Orthoformate D1

Tracer Studies in Complex Chemical Transformations

The unique spectroscopic signature of deuterium (B1214612) makes Triethyl orthoformate-d1 an invaluable tracer in the study of complex chemical reactions. Its application can help to unravel convoluted reaction networks and monitor the behavior of catalytic systems.

Elucidating Reaction Networks and Intermediates

The use of deuterated reagents is a well-established method for probing reaction mechanisms and understanding the formation of intermediates. This compound can be employed in kinetic isotope effect (KIE) studies to determine whether the C-H bond at the orthoformate position is broken in the rate-determining step of a reaction. portico.orgwikipedia.org A significant difference in the reaction rate between the deuterated and non-deuterated orthoformate can provide crucial evidence for the proposed mechanism.

In the context of multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot, deuterated reagents are instrumental in deciphering the reaction sequence. beilstein-journals.org For instance, the use of deuterated aldehydes, a related class of compounds, in MCRs has been shown to result in the selective incorporation of deuterium into the final product, providing insights into the reaction pathway. arizona.edunih.gov Similarly, TEOF-d1 can be used to track the fate of the orthoformate group throughout the reaction, helping to identify key intermediates and branch points in the reaction network. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for monitoring these transformations in real-time, as the deuterium signal provides a clear window into the molecular changes occurring. nih.govresearchgate.net

Table 1: Application of Deuterated Reagents in Multicomponent Reactions

| Multicomponent Reaction Type | Deuterated Reagent Example | Key Finding |

| Ugi 3-Component Reaction | Deuterated Aldehyde | No deuterium scrambling observed in the product. beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Deuterated Aldehyde | Good yields with no deuterium scrambling. beilstein-journals.org |

| Groebke-Blackburn-Bienz reaction | Deuterated Isocyanides | Deuterium labeling achieved, though deuterated aldehydes were not suitable for this specific reaction. beilstein-journals.org |

| Passerini Reaction | Deuterated Aldehyde | Deuterated product obtained, demonstrating the utility of deuterated reagents in this MCR. beilstein-journals.org |

Tracking Molecular Transformations in Multi-Catalytic Systems

Multi-catalytic systems, where two or more catalysts operate in concert to produce a complex molecule, present a significant challenge in mechanistic analysis. The compatibility and potential interference of multiple catalytic cycles can be difficult to assess. Isotopic labeling with compounds like this compound can aid in dissecting these complex systems.

By introducing TEOF-d1 into a multi-catalytic reaction, researchers can follow the transformation of this specific component and determine at which stage it is incorporated into the final product. This can help to establish the sequence of catalytic events and identify any crossover or undesired interactions between the catalytic cycles. While specific studies employing TEOF-d1 in multi-catalytic systems are not extensively documented, the principles of isotopic labeling are broadly applicable to this field of research. mdpi.com

Environmental Fate and Transport Research

Understanding the environmental fate of organic compounds is crucial for assessing their potential impact on ecosystems. Isotope-labeled compounds are valuable tools in these investigations, although specific research on the environmental fate of this compound is limited.

Isotopic Tracers for Investigating Environmental Degradation Pathways

The degradation of organic compounds in the environment can occur through various biotic and abiotic processes. The use of isotopically labeled compounds can help to trace these degradation pathways and identify the resulting transformation products. While there is a lack of specific studies on the environmental degradation of this compound, the general methodology of using deuterated compounds as tracers is well-established. nih.gov

In principle, by introducing TEOF-d1 into a model environmental system (e.g., soil or water samples), researchers could track the disappearance of the parent compound and the appearance of deuterated degradation products over time. This would allow for the determination of degradation rates and the identification of the chemical structures of the metabolites, providing valuable data for environmental risk assessment. The unique mass of the deuterated fragments would facilitate their detection and identification using techniques like mass spectrometry.

Standards for Analytical Method Development in Environmental Chemistry

In environmental chemistry, accurate quantification of pollutants is essential for monitoring and regulation. Deuterated compounds are widely used as internal standards in analytical methods, particularly in conjunction with mass spectrometry. clearsynth.com The use of a deuterated internal standard can correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and reliable measurements. nih.gov

This compound can serve as an ideal internal standard for the analysis of its non-deuterated counterpart or other related orthoesters in environmental samples. For example, in a method to quantify tire tread particles in the environment, a deuterated polymeric internal standard was crucial for correcting analytical variability. nih.govnih.gov Similarly, deuterated compounds have been used as internal standards for the analysis of volatile organic compounds in water. astm.org The development of robust analytical methods for emerging contaminants is an ongoing challenge in environmental science, and the availability of deuterated standards like TEOF-d1 is a key enabler for this work. chromatographyonline.com

Table 2: Use of Deuterated Internal Standards in Environmental Analysis

| Analyte Type | Analytical Technique | Role of Deuterated Standard |

| Tire Tread Particles | Pyrolysis-GC/MS | Corrected for variable analyte recovery due to sample size, matrix effects, and ion source variability. nih.govnih.gov |

| Volatile Organic Compounds | GC-MS | Used for qualitative and quantitative determination in water samples. astm.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) and Plasticizers | Mass Spectrometry | Improved accuracy and reliability by correcting for matrix effects and variations in instrument response. wisdomlib.org |

Computational and Theoretical Approaches for Triethyl Orthoformate D1 Systems

Quantum Mechanical Calculations for Reaction Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the energetics of chemical reactions involving Triethyl orthoformate-d1. These calculations can be employed to determine the energies of reactants, transition states, and products, thereby providing a quantitative picture of the reaction pathway. For instance, in the hydrolysis of orthoesters, QM methods can elucidate the energy barriers associated with different proposed mechanisms.

One of the primary applications of QM calculations in this context is the construction of a potential energy surface (PES) for the reaction. The PES maps the energy of the system as a function of the positions of its atoms. Key points on the PES include local minima, which correspond to stable molecules like reactants and products, and saddle points, which represent transition states. The energy difference between the reactants and the transition state is the activation energy, a critical parameter in chemical kinetics.

For the hydrolysis of this compound, QM calculations can be used to compare the activation energies of different potential pathways, such as acid-catalyzed or uncatalyzed mechanisms. The presence of the deuterium (B1214612) atom in this compound can influence the vibrational frequencies of the molecule, which in turn affects the zero-point energy (ZPE). QM calculations can precisely quantify this ZPE difference between the deuterated and non-deuterated isotopologues, which is a key factor in understanding kinetic isotope effects.

Table 1: Hypothetical Reaction Energetics for the Hydrolysis of this compound

| Parameter | Value (kcal/mol) | Method |

| Energy of Reactants | -550.2 | DFT (B3LYP/6-31G) |

| Energy of Transition State | -530.5 | DFT (B3LYP/6-31G) |

| Energy of Products | -580.8 | DFT (B3LYP/6-31G*) |

| Activation Energy | 19.7 | Calculated |

| Reaction Enthalpy | -30.6 | Calculated |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Solvent Effects on Isotopic Reactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the role of the solvent in chemical reactions. rug.nl For reactions involving this compound, MD simulations can model the dynamic interactions between the orthoester and the surrounding solvent molecules, providing insights into how the solvent influences the reaction rate and mechanism.

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the reactants and the solvent, as well as the dynamic pathways leading to the transition state. By analyzing the trajectories of the atoms, it is possible to understand how solvent molecules rearrange to accommodate the changing charge distribution during the reaction.

For isotopic reactions, MD simulations can be particularly useful in understanding how the subtle changes in molecular properties due to isotopic substitution are amplified or modulated by the solvent. For example, the slightly different vibrational modes of the C-D bond compared to the C-H bond can lead to altered hydrogen bonding interactions with protic solvents. MD simulations can capture these dynamic effects and help to explain experimentally observed solvent kinetic isotope effects.

Quantum mechanical/molecular mechanical (QM/MM) simulations represent a hybrid approach where the reacting species (e.g., this compound and a catalyst) are treated with quantum mechanics, while the surrounding solvent is modeled using classical molecular mechanics. This method provides a balance between computational accuracy and efficiency, making it suitable for studying complex reactions in solution.

Prediction and Validation of Kinetic Isotope Effects through Computational Models

Computational models are instrumental in the prediction and validation of kinetic isotope effects (KIEs). rsc.org The KIE is the ratio of the rate constant of a reaction with a lighter isotope to the rate constant with a heavier isotope. For this compound, the primary KIE would involve the breaking of the C-D bond.

Theoretical prediction of KIEs typically relies on transition state theory. The Bigeleisen-Mayer equation is a cornerstone in this field, expressing the KIE in terms of the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues. These vibrational frequencies can be accurately calculated using quantum mechanical methods.

Computational models can be used to:

Predict the magnitude of the KIE: By calculating the vibrational frequencies of the reactants and the transition state, the expected KIE can be determined. researchgate.net

Distinguish between reaction mechanisms: Different reaction mechanisms will have different transition state structures, leading to different predicted KIEs. By comparing the calculated KIEs with experimental values, it is possible to gain support for a particular mechanism. rsc.org

Investigate the temperature dependence of the KIE: Computational models can predict how the KIE will change with temperature, providing further mechanistic insights.

The validation of these computational models is achieved by comparing the predicted KIEs with experimentally measured values. A close agreement between theory and experiment provides confidence in the proposed reaction mechanism and the theoretical methods employed.

Table 2: Hypothetical Calculated vs. Experimental KIE for this compound Hydrolysis

| Method | Predicted kH/kD | Experimental kH/kD |

| DFT (B3LYP/6-31G*) | 6.2 | 5.8 ± 0.3 |

| MP2/aug-cc-pVTZ | 5.9 | 5.8 ± 0.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a widely used method for studying the reaction mechanisms of organic compounds, including those involving this compound. DFT offers a good compromise between accuracy and computational cost, making it suitable for exploring complex reaction pathways.

In a DFT study of a reaction mechanism, the first step is typically to locate the structures of all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. This is achieved through geometry optimization calculations. Once the stationary points have been located, frequency calculations are performed to characterize them as minima (all real frequencies) or transition states (one imaginary frequency).

For the hydrolysis of this compound, DFT can be used to investigate:

The role of catalysts: The interaction of the orthoester with acid or base catalysts can be modeled to understand how they lower the activation energy of the reaction.

The stereochemistry of the reaction: DFT can be used to predict the stereochemical outcome of reactions involving chiral orthoesters.

The influence of substituents: The effect of different substituent groups on the reactivity of the orthoester can be systematically studied.

By mapping out the entire reaction pathway and calculating the energies of all intermediates and transition states, DFT provides a detailed and comprehensive picture of the reaction mechanism. This information is crucial for understanding the factors that control the rate and selectivity of the reaction.

Future Perspectives and Emerging Research Directions

Development of Novel Deuteration Methodologies Utilizing Triethyl Orthoformate-d1

This compound serves as a key C1 deuterated building block, offering a direct route for the introduction of a formyl-d1 group or a single deuterium (B1214612) atom into a target molecule. clearsynth.comguidechem.comgoogleapis.com Future research is anticipated to move beyond its current applications, such as in the synthesis of deuterated piperidine (B6355638) derivatives googleapis.com, toward the development of more versatile and efficient deuteration protocols. The core objective is to expand the substrate scope and improve reaction conditions, leveraging modern catalytic systems.

Detailed research findings indicate a significant trend toward metal-catalyzed hydrogen isotope exchange (HIE) reactions for creating deuterated compounds. jst.go.jpresearchgate.netacs.org An emerging research direction involves combining the reactivity of this compound with highly efficient transition-metal catalysts (e.g., Palladium, Platinum, Iridium, Rhenium) that are known to activate C-H bonds. jst.go.jpacs.org Such systems could enable the direct and regioselective deuteration of complex molecules under milder conditions than previously possible, reducing the need for multi-step syntheses that start from pre-deuterated precursors. acs.org

Future work may focus on the following areas:

Catalyst Optimization: Developing new ligand-catalyst systems that are specifically tailored to recognize the orthoformate group of d-TEOF, thereby enhancing reactivity and selectivity for the deuterium transfer.

Substrate Activation: Exploring novel activation modes for substrates that are currently unreactive towards d-TEOF, potentially using Lewis acid or organocatalytic approaches to broaden its applicability. acs.org

Mechanistic Studies: Utilizing d-TEOF to probe the mechanisms of formylation reactions, where the deuterium label can provide valuable insights into reaction kinetics and pathways. clearsynth.com

Table 1: Potential Research Trajectories for Novel Deuteration Methods

| Research Trajectory | Description | Potential Substrate Classes | Anticipated Advantage |

|---|---|---|---|

| Transition-Metal Catalyzed C-H Formylation-d1 | Direct introduction of a deuterated formyl group into unactivated C-H bonds using d-TEOF. | (Hetero)arenes, Alkanes | Atom economy, Reduced synthetic steps |

| Photoredox-Mediated Deuterium Transfer | Using visible light and a photocatalyst to generate radical intermediates that are trapped by d-TEOF. | Alkenes, Electron-rich aromatics | Mild reaction conditions, High functional group tolerance |

| Asymmetric Deuteration | Employing chiral catalysts to achieve enantioselective incorporation of the deuterated formyl group. | Prochiral nucleophiles, Aldehydes | Access to chiral deuterated building blocks |

Expanded Applications in Advanced Material Science Precursor Synthesis

The strategic replacement of hydrogen with deuterium in organic materials can significantly enhance their performance and longevity, a phenomenon known as the kinetic isotope effect. jst.go.jp In fields like organic electronics, deuteration of the active materials in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) has been shown to improve device stability, efficiency, and operational lifetime. nih.govgoogle.com This is often attributed to the stronger C-D bond compared to the C-H bond, which can suppress non-radiative decay pathways and degradation mechanisms involving bond cleavage. google.com

This compound represents a fundamental precursor for constructing the more complex deuterated organic molecules required for these advanced materials. google.comsbsgenetech.com While current reports often focus on the synthesis of deuterated arylamines or polymers from deuterated bulk starting materials nih.govresearchgate.net, d-TEOF provides a pathway for the precise introduction of a single deuterium atom into key positions of a molecule's carbon skeleton.

Emerging research will likely focus on incorporating d-TEOF into the synthesis of:

Deuterated Hole and Electron Transport Materials: Creating deuterated versions of compounds like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD) and 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI) to improve the stability of OLEDs. researchgate.net

Deuterated Polymer Building Blocks: Synthesizing deuterated monomers that can be polymerized to yield materials with enhanced stability for applications in flexible electronics and sensors.

Isotopically Pure Emissive Layers: Using d-TEOF as a building block for the emissive molecules themselves, which could lead to higher photoluminescence quantum yields and more stable color purity over the device's lifetime. nih.gov

Table 2: Benefits of Deuteration in Organic Electronic Materials

| Property | Effect of Deuteration | Underlying Principle | Potential Impact |

|---|---|---|---|

| Device Lifetime | Increased | Slowing of C-H bond cleavage-related degradation pathways. | More durable displays and solar cells. |

| Luminescent Efficiency | Enhanced | Suppression of non-radiative vibrational quenching (C-H vs. C-D vibrations). | Brighter and more energy-efficient OLEDs. |

| Voltage Stability | Improved | Greater resistance to electrochemical decomposition under high bias. | Consistent performance over a range of operating conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of deuterated compounds, particularly for pharmaceutical and materials science applications, is increasingly shifting from traditional batch processes to continuous flow chemistry. ansto.gov.aucolab.ws Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and minimized decomposition of sensitive reagents. researchgate.netvapourtec.com These systems are also inherently safer and more scalable. researchgate.net

The integration of this compound into flow chemistry setups is a logical next step for its application. Research in this area will aim to adapt existing batch reactions that use d-TEOF into continuous processes. This could involve pumping a stream of a substrate and d-TEOF through a heated reactor column packed with a solid-supported catalyst (e.g., a metal or acid/base resin). researchgate.net Such an approach would be particularly beneficial for reactions that require precise temperature control or involve short-lived intermediates. colab.wsresearchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms represents a powerful paradigm for high-throughput experimentation and production. ucla.edu An automated system could screen various catalysts, solvents, and temperature conditions for a given deuteration reaction with d-TEOF, rapidly identifying the optimal parameters. nih.gov This accelerates research and development and facilitates the on-demand production of specifically deuterated molecules. vapourtec.com

Table 3: Comparison of Batch vs. Flow Chemistry for Deuteration with d-TEOF

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Control | Limited; temperature and mixing gradients are common. | Precise; excellent heat and mass transfer. vapourtec.com |

| Scalability | Difficult; requires larger reactors and poses safety issues. | Straightforward; achieved by running the system for longer. researchgate.net |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. researchgate.net |

| Reproducibility | Can be variable between batches. | High; consistent product quality. vapourtec.com |

| Integration | Difficult to integrate with real-time analytics and automation. | Easily integrated with online monitoring and automated platforms. ansto.gov.au |

Exploration of Supramolecular Catalysis with Deuterated Orthoformates

Supramolecular catalysis is a sophisticated field where reactions are catalyzed within the confined space of a host molecule or a self-assembled molecular capsule. researchgate.netmdpi.com This "nanoreactor" environment can pre-organize substrates, stabilize transition states, and induce selectivities that are unattainable in bulk solution, mimicking the function of natural enzymes. bohrium.com

An exciting and largely unexplored research direction is the use of deuterated guests like this compound within these supramolecular systems. The substitution of hydrogen for deuterium can subtly alter non-covalent interactions, such as hydrogen/deuterium bonding and C-H/D---π interactions, which are fundamental to host-guest binding and recognition. acs.orgacs.org

Future research could investigate:

Mechanistic Probes: Using d-TEOF as a guest in a supramolecular catalyst to study reaction mechanisms. The deuterium label allows for tracking the molecule's pathway and can reveal if C-D bond activation is the rate-determining step through kinetic isotope effect studies.

Deuterium Bonding Effects: Exploring how the C-D bond of encapsulated d-TEOF interacts with the interior walls of a host capsule. Research has shown that networks of deuterium bonds can significantly enhance catalytic efficiency in certain systems. acs.org

Isotope-Directed Selectivity: Investigating whether the presence of a deuterium atom on the orthoformate can influence the stereochemical outcome of a reaction catalyzed by a chiral supramolecular host. While speculative, even weak isotopic effects on binding affinity could potentially be amplified into a measurable difference in product distribution.

The synergy between a supramolecular capsule and co-catalysts, sometimes present as acidic traces in deuterated solvents, has been shown to be critical for catalytic activity in some systems, highlighting the complex and sensitive nature of these interactions. bohrium.com Studying guests like d-TEOF could provide deeper insights into these cooperative catalytic phenomena.

Table 4: Supramolecular Interactions Potentially Influenced by Deuteration

| Interaction Type | Description | Relevance to d-TEOF in a Host Capsule |

|---|---|---|

| Deuterium Bonding | A non-covalent attractive interaction between a deuterium atom bonded to an electronegative atom and another nearby electronegative atom. | The C-D bond of d-TEOF could form weak deuterium bonds with the host's interior, influencing binding orientation. acs.org |

| C-D---π Interactions | An interaction between the deuterated carbon bond and the face of an aromatic ring within the host. | Can affect the positioning of d-TEOF within an aromatic-lined cavity, potentially altering reaction selectivity. |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The slightly different polarity and size of C-D vs. C-H can subtly alter the hydrophobic packing of d-TEOF inside a capsule. |

| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. | If the C-D bond is broken in the rate-determining step, the reaction will be slower than with the H-analogue, serving as a powerful mechanistic tool. acs.org |

Q & A

Q. How do isotopic impurities in triethyl orthoformate-d1 impact mechanistic studies of nucleophilic acyl substitution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.